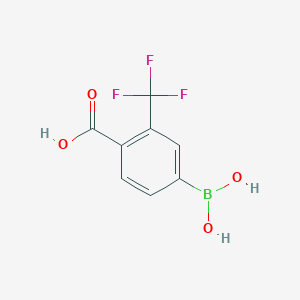
2,3-Difluoro-6-(phenylmethoxy)benzaldehyde
Vue d'ensemble
Description
2,3-Difluoro-6-(phenylmethoxy)benzaldehyde is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 6-(benzyloxy)-2,3-difluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde is 1S/C14H10F2O2/c15-12-6-7-13 (11 (8-17)14 (12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure.It is typically stored at a temperature of 2-8°C . The country of origin is CN .
Applications De Recherche Scientifique
Adduct Formation and Lewis Acid Mediation : The study by Reetz et al. (1986) focuses on the structure and electronic nature of the benzaldehyde/boron trifluoride adduct. This research is crucial for understanding Lewis acid-mediated reactions involving carbonyl compounds, relevant to a variety of C-C bond-forming processes in organic chemistry (Reetz, Huellmann, Massa, Berger, Rademacher, & Heymanns, 1986).
Crystal Structure and Fluorine's Role : Ashfaq et al. (2022) conducted a study on the synthesis of crystalline Schiff base (imine) compounds using substituted benzaldehydes. This research is significant for understanding intermolecular interactions, especially the role of fluorine atoms in stabilizing crystal packing, which has implications for materials science and molecular engineering (Ashfaq, Khalid, Tahir, Ali, Arshad, & Asiri, 2022).
Catalytic Decarbonylation of Aldehydes : Fristrup et al. (2008) explored the mechanism for the rhodium-catalyzed decarbonylation of aldehydes, including benzaldehyde derivatives. This research contributes to the broader field of catalytic organic transformations, particularly in understanding reaction mechanisms and developing more efficient catalytic processes (Fristrup, Kreis, Palmelund, Norrby, & Madsen, 2008).
Synthesis of Phenyl-Substituted Compounds : Research by Matsumura et al. (1983) on the synthesis of phenyl-substituted flavonoids using benzaldehydes is significant for the synthesis of bioactive compounds and has implications in pharmaceutical chemistry (Matsumura, Tsuchiya, Takeda, & Imafuku, 1983).
Polymer Synthesis and Fluorescence : Neilson et al. (2008) investigated the synthesis and characterization of phenylene vinylene containing polymers. This research is relevant for the development of new materials with specific optical properties, such as fluorescence, which can be utilized in various technological applications (Neilson, Budy, Ballato, & Smith, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2,3-difluoro-6-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-7-13(11(8-17)14(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMBGALWSSFTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702901 | |
| Record name | 6-(Benzyloxy)-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-(phenylmethoxy)benzaldehyde | |
CAS RN |
947279-31-4 | |
| Record name | 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947279-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Benzyloxy)-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)




![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)

![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)
